molecular formula C17H20S2 B3252790 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene CAS No. 219537-98-1

3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene

Cat. No.: B3252790
CAS No.: 219537-98-1
M. Wt: 288.5 g/mol
InChI Key: BSJQLYWEGJKBGA-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Palladium-catalyzed cross-coupling reaction between 2,5-dimethylthiophene and cyclopent-1-enyl halides. The reaction conditions often require a palladium catalyst, a suitable ligand, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.

  • Reduction: Reduction typically results in the formation of saturated thiophenes.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, thiophene derivatives are explored for their potential biological activities. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Thiophene derivatives are also investigated for their medicinal properties. They have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the materials industry, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. These materials have applications in electronics, such as in the manufacturing of organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism by which 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

  • 2,5-Dimethylthiophene: A simpler thiophene derivative with similar applications in organic synthesis.

  • 3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with an acetyl group, used in various chemical reactions.

  • 1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: A diarylethene derivative with photochromic properties.

Uniqueness: 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene stands out due to its complex structure and the presence of both thiophene and cyclopentene rings. This combination provides unique chemical properties and reactivity compared to simpler thiophene derivatives.

Properties

IUPAC Name

3-[2-(2,5-dimethylthiophen-3-yl)cyclopenten-1-yl]-2,5-dimethylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20S2/c1-10-8-16(12(3)18-10)14-6-5-7-15(14)17-9-11(2)19-13(17)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJQLYWEGJKBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679058
Record name 3,3'-(Cyclopent-1-ene-1,2-diyl)bis(2,5-dimethylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219537-98-1
Record name 3,3'-(Cyclopent-1-ene-1,2-diyl)bis(2,5-dimethylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene
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3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene
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3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene
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3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene
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3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene
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3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene

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